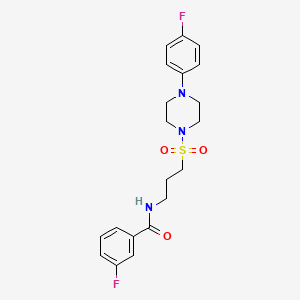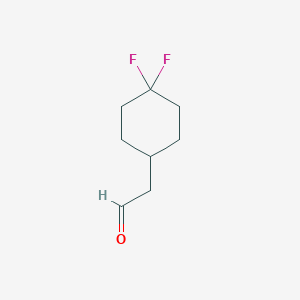![molecular formula C13H9BrClNO B2920206 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol CAS No. 1613045-95-6](/img/structure/B2920206.png)
2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol is a useful research compound. Its molecular formula is C13H9BrClNO and its molecular weight is 310.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure Investigation
The molecular structure of derivatives closely related to 2-{(E)-[(4-bromophenyl)imino]methyl}-4-chlorophenol has been extensively studied through various methods including crystallography, spectroscopy, and computational analysis. These studies highlight the compound's preference for the phenol-imine form in both solid and solvent media, along with the deviations in aromaticity and tautomerism that can influence molecular packing and stability (Kaştaş et al., 2020).
Mesomorphic Properties and Phase Transition
Research on di-laterally substituted Schiff base derivatives, related to this compound, explores their mesomorphic properties and phase transitions. These investigations reveal how the orientation and positions of lateral groups affect molecular packing, geometrical, and thermal parameters, providing insights into their potential applications in material science (Alamro et al., 2021).
Coordination Chemistry and Metal Complex Formation
Studies have also focused on the synthesis and characterization of metal complexes with Schiff bases similar to this compound. These complexes, involving metals such as Co, Ni, Cu, and Zn, exhibit bidentate ligand behavior through phenolic oxygen and azomethine nitrogen atoms. The formation of these complexes has implications for understanding the coordination chemistry and potential applications in catalysis and material sciences (Bakirdere et al., 2015).
Optoelectronic and Nonlinear Optical Properties
The linear and nonlinear optical (NLO) properties of noncentrosymmetric donor-acceptor chalcone derivatives, structurally akin to this compound, have been examined. Such studies are crucial for developing materials for semiconductor devices, indicating that derivatives of this compound could serve as promising candidates for electronic and optoelectronic applications (Shkir et al., 2019).
Bioactivity and Antipathogenic Activity
Research into thiourea derivatives, which share structural features with this compound, has uncovered their significant anti-pathogenic activities, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of such compounds in developing new antimicrobial agents with biofilm-disrupting capabilities (Limban et al., 2011).
Properties
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKMXBKNSVBKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Cl)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24790382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
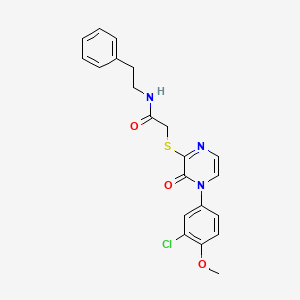
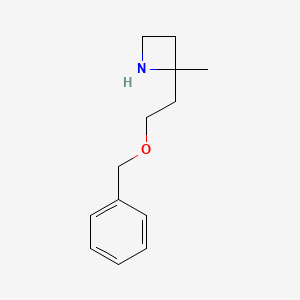
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitro-4-{[(pyridin-3-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2920128.png)
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2920129.png)
![(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2920130.png)


![8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid](/img/structure/B2920140.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B2920141.png)
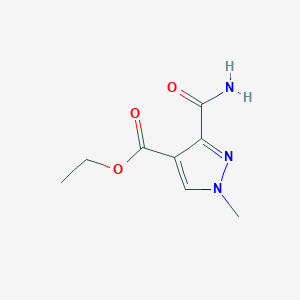
![N-[(2-Benzylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2920143.png)

